Verrucarol

Pharmacokinetics Toxicokinetics ADME

Researchers using macrocyclic trichothecenes face order-of-magnitude potency gaps that compromise cross-study reproducibility. Verrucarol (CAS 2198-92-7) provides the purified 12,13-epoxytrichothec-9-ene core scaffold, free from ester-mediated potentiation, enabling definitive negative control experiments and quantitative ADME reference standardization. • >1,000-fold weaker than verrucarin A in protein synthesis inhibition-ideal negative control for macrocyclic ester studies. • Only trichothecene with fully characterized oral PK in a large-animal model: 44% bioavailability, 1.6 h half-life (~18× longer than T-2 toxin). • Preferred precursor for 4-deoxyverrucarol (DOVE), the critical internal standard for femtogram-level trichothecene quantification.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 2198-92-7
Cat. No. B1248512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerrucarol
CAS2198-92-7
Synonymsverrucarol
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO
InChIInChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3
InChIKeyZSRVBNXAPSQDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verrucarol CAS 2198-92-7: Core Trichothecene Scaffold Overview


Verrucarol is a minimal trichothecene sesquiterpenoid that constitutes the unadorned tricyclic 12,13-epoxytrichothec-9-ene core [1]. Unlike its macrocyclic esters (e.g., verrucarin A) or acetylated congeners, verrucarol bears only two free hydroxyl groups at C-4 and C-15, making it the least structurally elaborated member of the class that retains the intact epoxy ring essential for ribosome engagement [2]. Because its biological activity is driven purely by the core scaffold without potentiation from ester side chains, verrucarol serves as both the hydrolytic degradation product of complex trichothecenes and the preferred starting material for semi-synthetic diversification programs [3].

Why Generic Trichothecene Substitution Fails for Verrucarol


Procurement specifications that treat all trichothecenes as interchangeable risk selecting a compound whose activity profile differs by orders of magnitude. Verrucarol is roughly 1,000-fold less potent as a protein synthesis inhibitor than the macrocyclic ester verrucarin A owing to the absence of the D-ring macrolide [1]. Conversely, verrucarol is more toxic than scirpentriol and T-2 tetraol in protozoan models because each additional hydroxyl on the core progressively attenuates bioactivity [2]. Pharmacokinetically, verrucarol's 1.6-hour half-life in dogs is approximately 18-fold longer than the 5.3-minute half-life reported for T-2 toxin, a difference that fundamentally alters in vivo exposure metrics [3][4]. Substituting one trichothecene for another without accounting for these quantitative gaps compromises experimental reproducibility and invalidates cross-study comparisons.

Verrucarol Comparative Evidence for Procurement Decisions


Pharmacokinetic Half-Life and Clearance vs. T-2 Toxin

In head-to-head canine pharmacokinetic studies, verrucarol demonstrates a substantially longer elimination half-life and lower systemic clearance compared to T-2 toxin. Verrucarol's mean (± SD) terminal half-life in dogs (1.6 ± 0.5 h, IV) is approximately 18 times longer than that of T-2 toxin (5.3 ± 2.1 min, IV) [1][2]. Clearance of verrucarol (11 ± 5.5 mL/min/kg) is roughly 10-fold lower than T-2 toxin clearance (107 ± 56 mL/min/kg) [1][2]. Furthermore, the liver extraction ratio of verrucarol is approximately one-third that of T-2 and HT-2 toxins, rendering verrucarol less susceptible to hepatic first-pass elimination and enabling measurable oral bioavailability (44 ± 33%) [1].

Pharmacokinetics Toxicokinetics ADME

Protein Synthesis Inhibition Potency vs. Macrocyclic Trichothecenes

Verrucarol's capacity to inhibit protein synthesis in Vero cells and rat splenic lymphocytes is reduced by over 1,000-fold relative to the most potent macrocyclic trichothecenes such as verrucarin A and roridin A [1]. This finding, from a systematic structure-activity study of 19 epoxytrichothecenes, established that conversion of the esterified C-4 and C-15 positions to free hydroxyls—the defining structural feature of verrucarol—dramatically attenuates ribosome-inactivating potency [1]. Consistent with this observation, verrucarol at concentrations up to 5 × 10^5 pg/mL produced no detectable inhibition of human lymphocyte blastogenesis, whereas verrucarin A and roridin A were highly inhibitory under identical assay conditions [2].

Protein synthesis inhibition Ribosome targeting Cytotoxicity screening

Hydroxyl-Dependent Toxicity Gradient in Protozoan Assays

Within the subset of non-esterified trichothecenes, toxicity toward Tetrahymena pyriformis is inversely proportional to the number of hydroxyl substituents on the core scaffold. Verrucarol (2 OH groups) is more toxic than scirpentriol (3 OH groups), which is in turn more toxic than T-2 tetraol (4 OH groups) [1]. This quantitative rank order was established by 24-h ID50 determinations in a standardized protozoan growth inhibition assay, where the ID50 values followed the sequence: verrucarol < scirpentriol < T-2 tetraol [1]. The same study confirmed that at the C-3 position, H (as in verrucarol) confers greater toxicity than OH (as in scirpentriol) or OAc [1].

Structure-activity relationship Mycotoxin toxicity ranking Hydroxyl substitution

Functional Derivatization Control via Acetylation

Acetylation of verrucarol at the C-4 and C-15 hydroxyl groups to yield 4,15-diacetylverrucarol markedly enhances both in vitro protein synthesis inhibition and cytotoxicity toward cancer and non-cancer cell lines, underscoring the role of peripheral modifications in modulating biological activity [1]. Cryo-EM characterization of diacetylverrucarol bound to the human 50S ribosomal subunit at 2.7 Å resolution revealed previously unresolved binding determinants, including bridging water interactions with the G4451 ribose [1]. In a comparative protozoan toxicity study, 4,15-diacetylverrucarol ranked more toxic than verrucarol in the ID50 order: T-2 > trichothecin > 4,15-diacetylverrucarol > patulin > trichothecolone > verrucarol [2].

Semi-synthetic derivatization Acetylation SAR Ribosome inhibitor optimization

Synthetic Precursor Utility for Internal Standards

Verrucarol is the direct synthetic precursor of 4-deoxyverrucarol (DOVE), a semi-synthetic trichothecene that serves as an internal standard for the detection and quantification of trichothecene mycotoxins at femtogram to low-picogram levels [1][2]. Both verrucarol and anguidine have been converted to 4-deoxyverrucarol through selective C-4 deoxygenation, and DOVE has been employed in competitive binding assays where verrucarol, DOVE, and diacetoxyscirpenol each produced 50% inhibition in the range of 50–60 ng per assay [3]. Verrucarol itself is a required hapten for generating and characterizing monoclonal antibodies targeting the trichothecene core [1].

Semi-synthesis Internal standard Antibody development

Cell-Free Protein Synthesis Inhibition and Ribosome Binding

Verrucarol inhibits human cytosolic protein synthesis in a cell-free in vitro translation system, directly confirming that the minimal trichothecene core retains intrinsic ribosome-binding capacity in the absence of ester side chains [1]. Cryo-EM structural determination of the verrucarol analog diacetylverrucarol bound to the human 50S ribosomal subunit at 2.7 Å resolution revealed that the core scaffold occupies the same ribosomal binding site as macrocyclic congeners, with bridging water interactions at G4451 of the 28S rRNA [1]. While verrucarol alone lacks potent cellular toxicity, its cell-free translation inhibition provides a baseline for quantifying the contribution of peripheral modifications to ribosome affinity and cellular permeability.

Ribosome structural biology Translation inhibition Cryo-EM

Verrucarol Application Scenarios Based on Quantitative Evidence


Oral Bioavailability Pharmacokinetic Reference Standard

Verrucarol is the only trichothecene whose oral pharmacokinetics have been fully characterized in a large-animal model, with a measured absolute oral bioavailability of 44 ± 33% and a half-life of 1.6 hours that is ~18-fold longer than T-2 toxin [1]. This makes verrucarol the appropriate analytical reference standard for laboratories conducting oral absorption and first-pass metabolism studies on trichothecenes, as its liver extraction ratio is approximately one-third that of T-2 and HT-2, reducing confounding hepatic clearance artifacts [1].

Low-Toxicity Baseline Control for Mechanism-of-Action Studies

Because verrucarol is >1,000-fold weaker than verrucarin A as a protein synthesis inhibitor in Vero cells [1], it serves as the definitive low-toxicity control in experiments designed to decouple core scaffold effects from ester-mediated potentiation. At concentrations up to 5 × 10^5 pg/mL, verrucarol produces no detectable lymphocyte blastogenesis inhibition, whereas verrucarin A and roridin A are fully inhibitory [2]. Inclusion of verrucarol as a negative control ensures that observed bioactivity is attributable to the macrocyclic ester rather than the trichothecene core.

Synthetic Starting Material for Internal Standard Production

Verrucarol is the preferred synthetic precursor for 4-deoxyverrucarol (DOVE), a critical internal standard for trichothecene quantification at femtogram to picogram sensitivities [1]. Competitive binding assays confirm that verrucarol-derived DOVE exhibits IC50 values of 50–60 ng per assay against [3H]-DAS, matching the displacement characteristics required for reliable analytical calibration [2]. Procuring verrucarol directly eliminates the need for multi-step deoxygenation from more complex congeners, reducing synthetic burden.

Hydroxyl-Number Calibration for Toxicity Ranking Models

Within the non-esterified trichothecene series, verrucarol (2 OH groups) is the most toxic member, exceeding scirpentriol (3 OH) and T-2 tetraol (4 OH) in Tetrahymena pyriformis ID50 assays [1]. This inverse hydroxyl-toxicity relationship positions verrucarol as the essential top-of-range calibrator for laboratories constructing quantitative structure-activity relationship (QSAR) models that predict trichothecene toxicity from hydroxyl substitution counts.

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